molecular formula C16H12FNO B131559 4'-CYANO-3-(4-FLUOROPHENYL)PROPIOPHENONE CAS No. 141892-93-5

4'-CYANO-3-(4-FLUOROPHENYL)PROPIOPHENONE

Cat. No.: B131559
CAS No.: 141892-93-5
M. Wt: 253.27 g/mol
InChI Key: BMFRAJGWCPIUHQ-UHFFFAOYSA-N
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Description

4'-CYANO-3-(4-FLUOROPHENYL)PROPIOPHENONE is a chemical compound with the molecular formula C16H12FNO. It is characterized by the presence of a fluorophenyl group, a propanoyl group, and a benzonitrile group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4'-CYANO-3-(4-FLUOROPHENYL)PROPIOPHENONE typically involves the reaction of 4-fluorobenzaldehyde with propanoyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then reacted with benzonitrile under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4'-CYANO-3-(4-FLUOROPHENYL)PROPIOPHENONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4'-CYANO-3-(4-FLUOROPHENYL)PROPIOPHENONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4'-CYANO-3-(4-FLUOROPHENYL)PROPIOPHENONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4'-CYANO-3-(4-FLUOROPHENYL)PROPIOPHENONE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential therapeutic effects, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[3-(4-fluorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-15-8-3-12(4-9-15)5-10-16(19)14-6-1-13(11-18)2-7-14/h1-4,6-9H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFRAJGWCPIUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618720
Record name 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141892-93-5
Record name 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(4-cyanophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is hydrogenated in ethanol using 5% Pd-C as a catalyst.
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